molecular formula C27H32ClN5O2 B12428441 YW3-56 (hydrochloride, technical grade)

YW3-56 (hydrochloride, technical grade)

Cat. No.: B12428441
M. Wt: 494.0 g/mol
InChI Key: LJJCYRVBDASIDX-DEOSSOPVSA-N
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Description

YW3-56 is a potent inhibitor of peptidylarginine deiminase, specifically targeting peptidylarginine deiminase 2 and peptidylarginine deiminase 4. This compound has shown significant potential in inhibiting the growth of various cancer cells, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of YW3-56 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

YW3-56 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

YW3-56 has a wide range of scientific research applications, including:

Mechanism of Action

YW3-56 exerts its effects by inhibiting the activity of peptidylarginine deiminase enzymes, specifically peptidylarginine deiminase 2 and peptidylarginine deiminase 4. This inhibition leads to alterations in gene expression, cell cycle regulation, and apoptosis. The compound targets the mammalian target of rapamycin complex 1 signaling pathway, which plays a crucial role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YW3-56

YW3-56 is unique due to its high potency and selectivity for peptidylarginine deiminase 2 and peptidylarginine deiminase 4. It has shown greater efficacy in inhibiting cell growth compared to other similar compounds, making it a valuable tool in cancer research .

Properties

Molecular Formula

C27H32ClN5O2

Molecular Weight

494.0 g/mol

IUPAC Name

N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide

InChI

InChI=1S/C27H32ClN5O2/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34)/t24-/m0/s1

InChI Key

LJJCYRVBDASIDX-DEOSSOPVSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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